2,2,2-trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl, thiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Acetamide Formation: Finally, the trifluoroacetamide moiety is introduced by reacting the sulfonamide derivative with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide: Lacks the sulfonamide group, which may reduce its biological activity.
2,2,2-Trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propionamide: Similar structure but with a propionamide group instead of acetamide, potentially altering its reactivity and biological properties.
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]acetamide: Lacks the trifluoromethyl group, which may affect its chemical stability and bioavailability.
Uniqueness
2,2,2-Trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is unique due to the combination of its trifluoromethyl, thiazole, and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8F3N3O3S2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F3N3O3S2/c12-11(13,14)9(18)16-7-1-3-8(4-2-7)22(19,20)17-10-15-5-6-21-10/h1-6H,(H,15,17)(H,16,18) |
InChI Key |
QDYXPBDOAWYGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)NC2=NC=CS2 |
solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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